1-Propanamine, 3-(trichlorosilyl)-
Overview
Description
1-Propanamine, 3-(trichlorosilyl)- is an organosilicon compound with the molecular formula C3H8Cl3NSi. This compound is characterized by the presence of a trichlorosilyl group attached to the third carbon of a propanamine chain. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Propanamine, 3-(trichlorosilyl)- typically involves the reaction of 1-propanamine with trichlorosilane (HSiCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the reaction can be conducted in the presence of a Lewis acid catalyst such as ferric chloride at elevated temperatures and pressures .
Chemical Reactions Analysis
1-Propanamine, 3-(trichlorosilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Alkylation and Acylation: As an amine, it can undergo alkylation and acylation reactions to form quaternary ammonium salts and amides, respectively.
Common reagents used in these reactions include alkyl halides, acid chlorides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanamine, 3-(trichlorosilyl)- has a wide range of applications in scientific research, including:
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(trichlorosilyl)- involves its interaction with molecular targets through its trichlorosilyl and amine groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The compound’s reactivity is influenced by the presence of the trichlorosilyl group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
1-Propanamine, 3-(trichlorosilyl)- can be compared with other similar compounds such as:
Propylamine: A simple amine with the formula C3H9N, lacking the trichlorosilyl group.
Trichlorosilane: A silicon hydride with the formula HSiCl3, used as a precursor in the synthesis of organosilicon compounds.
N-Propyl-1-propanamine: Another amine with a different substitution pattern on the nitrogen atom.
The uniqueness of 1-Propanamine, 3-(trichlorosilyl)- lies in its combination of an amine and a trichlorosilyl group, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
3-trichlorosilylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl3NSi/c4-8(5,6)3-1-2-7/h1-3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIARMDXQWNVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl3NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436428 | |
Record name | 1-Propanamine, 3-(trichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63823-23-4 | |
Record name | 1-Propanamine, 3-(trichlorosilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.